1-(3-Methylphenyl)-3-(2-pyridin-2-ylethyl)thiourea

Antiviral HIV-1 Reverse Transcriptase

NSC-176377 is a thiourea-based non-nucleoside reverse transcriptase inhibitor (NNRTI) with sub-nanomolar IC50 (0.130 nM) against HIV-1 NL4-3, structurally distinct from diarylpyrimidine NNRTIs. Its unique thiourea scaffold enables resistance profiling and SAR studies. The compound also exhibits a high selectivity index (>158) in TNBC vs non-cancerous cells, supporting kinase pathway investigations. Supplied at ≥98% purity for reliable laboratory research. Not for human use.

Molecular Formula C15H17N3S
Molecular Weight 271.4 g/mol
CAS No. 20841-26-3
Cat. No. B1680196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylphenyl)-3-(2-pyridin-2-ylethyl)thiourea
CAS20841-26-3
SynonymsNSC-176377;  NSC176377;  NSC 176377.
Molecular FormulaC15H17N3S
Molecular Weight271.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=S)NCCC2=CC=CC=N2
InChIInChI=1S/C15H17N3S/c1-12-5-4-7-14(11-12)18-15(19)17-10-8-13-6-2-3-9-16-13/h2-7,9,11H,8,10H2,1H3,(H2,17,18,19)
InChIKeyBYYMNCLQXIVWNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-(3-Methylphenyl)-3-(2-pyridin-2-ylethyl)thiourea (CAS 20841-26-3) — Properties and Procurement Reference for a Thiourea-Based Non-Nucleoside Reverse Transcriptase Inhibitor


1-(3-Methylphenyl)-3-(2-pyridin-2-ylethyl)thiourea (CAS 20841-26-3), also known as NSC-176377, is an organic thiourea derivative with the molecular formula C15H17N3S and a molecular weight of 271.38 g/mol . It has a reported density of 1.201 g/cm³, a boiling point of 413.4°C at 760 mmHg, a flash point of 203.8°C, and a calculated LogP of 3.383 . The compound is primarily characterized as a non-nucleoside reverse transcriptase inhibitor (NNRTI) and is supplied for laboratory research use at ≥98% purity as a solid .

Why 1-(3-Methylphenyl)-3-(2-pyridin-2-ylethyl)thiourea (CAS 20841-26-3) Cannot Be Replaced by Common NNRTI Analogs


While several non-nucleoside reverse transcriptase inhibitors (NNRTIs) share the same therapeutic class, structural and mechanistic differences render simple substitution invalid. NSC-176377 belongs to the thiourea-based NNRTI series, a chemotype distinct from the widely used diarylpyrimidines (e.g., etravirine, rilpivirine) and benzoxazinones (e.g., efavirenz) [1]. Thiourea NNRTIs have been shown to be more potent against certain drug-sensitive multidrug-resistant HIV-1 strains compared to three other NNRTI classes [2]. Therefore, procurement decisions for specific research applications (e.g., resistance profiling, SAR studies) must be based on the compound's unique thiourea scaffold rather than class-wide assumptions.

Quantitative Differentiation Evidence for 1-(3-Methylphenyl)-3-(2-pyridin-2-ylethyl)thiourea (NSC-176377, CAS 20841-26-3)


Anti-HIV-1 Activity: NSC-176377 Demonstrates Potent Viral Replication Inhibition (IC50 = 0.130 nM)

NSC-176377 exhibits potent inhibition of HIV-1 NL4-3 viral replication in human MT4 cells with an IC50 of 0.130 nM [1]. While no direct head-to-head comparison with other NNRTIs exists in the available literature, this value places it within the sub-nanomolar potency range characteristic of advanced NNRTIs. For context, the widely used NNRTI efavirenz has a reported IC50 of ~1.5 nM against wild-type HIV-1 in a similar cell-based assay [2], suggesting that NSC-176377's activity may be comparable to or exceed that of first-line NNRTIs in this specific cellular context. However, this is a cross-study comparable inference and should be validated under identical experimental conditions.

Antiviral HIV-1 Reverse Transcriptase

Anticancer Selectivity: NSC-176377 Exhibits High Differential Cytotoxicity (MDA-MB-231 IC50 = 0.126 µM vs. MCF10A IC50 > 20 µM)

NSC-176377 has demonstrated selective anticancer activity in vitro. In a direct head-to-head comparison, the compound exhibited an IC50 of 0.126 µM against the triple-negative breast cancer (TNBC) cell line MDA-MB-231, while showing an IC50 > 20 µM against the non-cancerous breast epithelial cell line MCF10A . This represents a selectivity index of >158 (calculated as IC50(MCF10A)/IC50(MDA-MB-231)). While specific comparator data for other thiourea derivatives in the same study are not fully available, the observed differential cytotoxicity is consistent with the hypothesized selective kinase inhibition profile of this compound .

Anticancer Breast Cancer Kinase Inhibition

Structural Uniqueness: Thiourea Scaffold Enables Distinct Hydrogen-Bonding and Metal Coordination

The thiourea functional group (-NH-C(=S)-NH-) in NSC-176377 imparts distinct chemical properties compared to its oxygen (urea) or nitrogen (guanidine) analogs. The sulfur atom can form specific hydrogen bonds and coordinate with metal ions, interactions that are not possible with the corresponding urea derivative (1-(3-Methylphenyl)-3-(2-pyridin-2-ylethyl)urea) . This class-level inference is supported by the broader SAR of thiourea-based NNRTIs, where the imidoyl thiourea (ITU) scaffold has been shown to confer high activity against both wild-type and clinically important mutant HIV-1 strains [1]. While direct binding affinity data (Kd) for NSC-176377 are not available, the presence of the thiourea moiety distinguishes it from other NNRTI chemotypes and may influence its binding mode within the NNRTI pocket of HIV-1 reverse transcriptase.

Medicinal Chemistry Structure-Activity Relationship Thiourea

Physicochemical Profile: Moderate Lipophilicity (LogP 3.38) Balances Solubility and Membrane Permeability

NSC-176377 has a calculated LogP of 3.383 , placing it within a moderate lipophilicity range. For comparison, the clinically used NNRTI efavirenz has a calculated LogP of ~5.4 [1]. A lower LogP may translate to improved aqueous solubility and reduced plasma protein binding, potentially affecting bioavailability and distribution. However, it is important to note that LogP is a calculated value and that in vitro or in vivo PK data for NSC-176377 are not available. This class-level inference suggests that the compound's physicochemical properties may differ from more lipophilic NNRTIs, which could be relevant for formulation development or for studies where solubility is a limiting factor.

ADME Lipophilicity Physicochemical Properties

Recommended Research Applications for 1-(3-Methylphenyl)-3-(2-pyridin-2-ylethyl)thiourea (NSC-176377, CAS 20841-26-3) Based on Quantitative Evidence


HIV-1 Reverse Transcriptase Inhibition Studies: Potent Tool Compound for Wild-Type and Resistant Strain Profiling

Based on its demonstrated sub-nanomolar IC50 (0.130 nM) against HIV-1 NL4-3 in MT4 cells [1], NSC-176377 serves as a potent chemical probe for investigating HIV-1 reverse transcriptase inhibition. Its thiourea scaffold may confer activity against NNRTI-resistant strains, making it suitable for resistance profiling panels and for studying structure-activity relationships (SAR) of thiourea-based NNRTIs [2]. Researchers can use this compound as a reference standard to benchmark the potency of novel NNRTI candidates or to explore binding kinetics within the NNRTI pocket.

Selective Kinase Inhibition in Triple-Negative Breast Cancer (TNBC) Research

The high selectivity index (>158) observed between TNBC MDA-MB-231 cells (IC50 = 0.126 µM) and non-cancerous MCF10A cells (IC50 > 20 µM) supports the use of NSC-176377 as a tool compound for probing kinase signaling pathways in aggressive breast cancer models. Its preferential cytotoxicity may help elucidate mechanisms of kinase addiction in TNBC and could be employed in combination studies to assess synergistic effects with standard-of-care chemotherapeutics. This application is particularly relevant for preclinical target validation studies.

Medicinal Chemistry: Scaffold-Hopping and Thiourea SAR Studies

The unique thiourea functionality of NSC-176377 provides a distinct pharmacophore for medicinal chemistry optimization. Its moderate lipophilicity (LogP 3.38) and ability to engage in sulfur-mediated hydrogen bonding differentiate it from urea and guanidine analogs. Researchers can use this compound as a starting point for synthesizing focused libraries to explore structure-activity relationships, improve metabolic stability, or enhance target selectivity. Comparative studies with the corresponding urea derivative can elucidate the specific contributions of the sulfur atom to biological activity and binding mode.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Methylphenyl)-3-(2-pyridin-2-ylethyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.